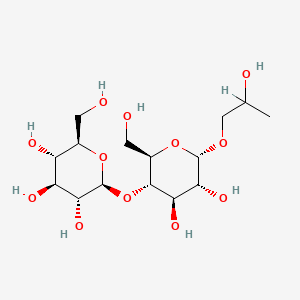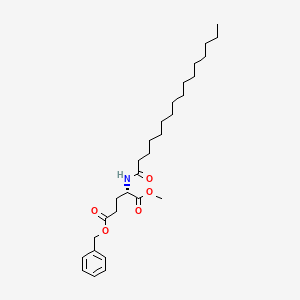![molecular formula C25H22N4Na2O9S2 B14463650 Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt CAS No. 72245-61-5](/img/structure/B14463650.png)
Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its sulfonic acid group, azo linkage, and aromatic structure, making it a versatile molecule in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt typically involves multiple steps, including diazotization, azo coupling, and sulfonation. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. Sulfonation is then carried out to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of aromatic amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the sulfonic acid group and the azo linkage.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, aromatic amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt involves its interaction with molecular targets through its sulfonic acid group and azo linkage. The compound can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, affecting their function and activity. The azo linkage can also undergo reduction, leading to the release of aromatic amines that can interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, 4-[2-(4-aminophenyl)diazenyl]
- 2,4-Diamino-benzenesulfonic acid
Uniqueness
Benzenesulfonic acid, 2-[2-(4-amino-2-sulfophenyl)ethenyl]-5-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonic acid and azo groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
72245-61-5 |
|---|---|
Molecular Formula |
C25H22N4Na2O9S2 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
disodium;5-amino-2-[2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C25H24N4O9S2.2Na/c1-15(30)24(25(31)27-20-5-3-4-6-21(20)38-2)29-28-19-12-10-17(23(14-19)40(35,36)37)8-7-16-9-11-18(26)13-22(16)39(32,33)34;;/h3-14,24H,26H2,1-2H3,(H,27,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
OAJPOQUUJWWQJC-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)

![barium(2+);6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B14463610.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)




methanone](/img/structure/B14463638.png)
